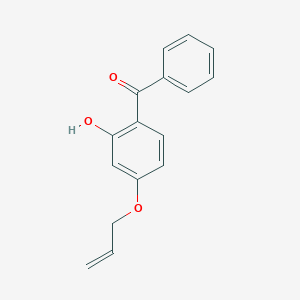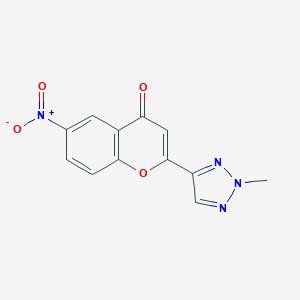![molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6](/img/structure/B160217.png)
1-Acetylbicyclo[1.1.1]pentane
Vue d'ensemble
Description
1-Acetylbicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .
Synthesis Analysis
The synthesis of 1-Acetylbicyclo[1.1.1]pentane and its derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of the two novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane (2) and 1-phenylseleno-3-diethoxy-phosphono bicycle[1.1.1]pentane (3), by radical addition of organoselenium reagents to [1.1.1]propellane is also described .Molecular Structure Analysis
The molecular structure of 1-Acetylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis
The construction of 1-Acetylbicyclo[1.1.1]pentane derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes .Applications De Recherche Scientifique
Synthesis and Modification
- Novel Derivatives Synthesis : Researchers have synthesized novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, indicating the compound's versatility in creating new chemical entities (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).
- Aminoalkylation for Building Blocks : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines has been reported, highlighting the compound's role in forming valuable building blocks for pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
- Molecular Building Applications : 1,3-Diethynylbicyclo[1.1.1]pentane is a valuable molecular building block, especially for creating rigid, rod-like molecules, offering alternatives to pi-conjugated blocks (Kaleta, Nečas, & Mazal, 2012).
Chemical Properties and Reactions
- Solvolysis and Isomerizations : The study of 1-Bromobicyclo[1.1.1]pentane has provided insights into its solvolysis reactions and the formation of specific products, demonstrating the compound's reactivity (Della & Taylor, 1990).
- Acidity and Bond Energy : Research on 3-tert-butylbicyclo[1.1.1]pentane has revealed its significant acidity and strong C-H bond dissociation energy, suggesting its stability and reactivity (Reed, Kass, Mondanaro, & Dailey, 2002).
- Palladium-Catalyzed Synthesis : The palladium-catalyzed synthesis of symmetrically disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes) has been explored, showcasing innovative synthetic routes (Rehm, Ziemer, & Szeimies, 2001).
Advanced Applications
- Electron Transmission Spectroscopy : Electron transmission spectroscopy studies on bicyclo[1.1.1]pentane derivatives have provided insights into through-bond coupling capacities, crucial for understanding molecular interactions (Schafer, Allan, Szeimies, & Sanktjohanser, 1992).
- High Energy Density Materials : Theoretical studies on polynitrobicyclo[1.1.1]pentanes have identified them as potential high-energy density materials for defense applications, thanks to their high heat of formation and stability (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Orientations Futures
The future direction concerning bicyclo[1.1.1]pentanes includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .
Propriétés
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIJRPCPVSRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylbicyclo[1.1.1]pentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




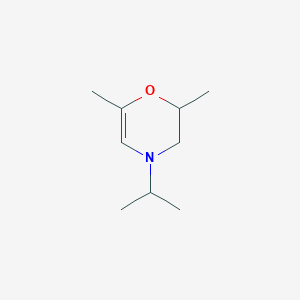
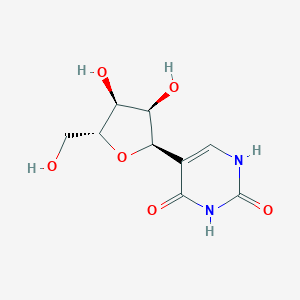
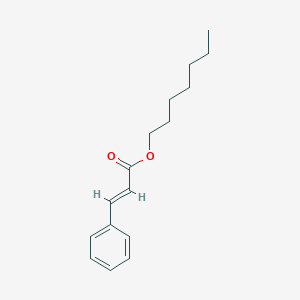
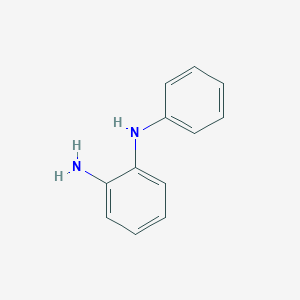
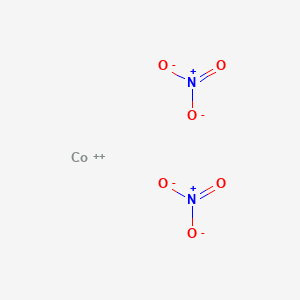
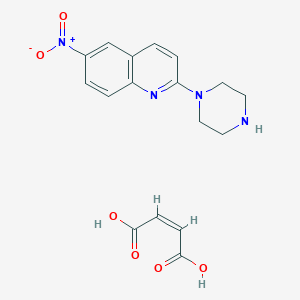
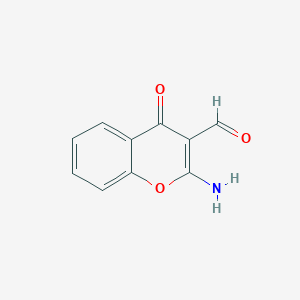
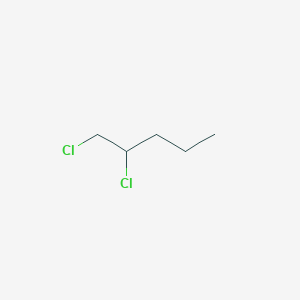
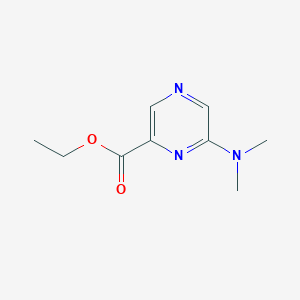
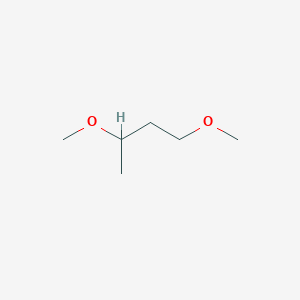
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
